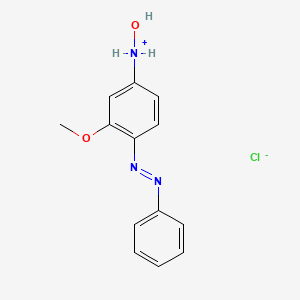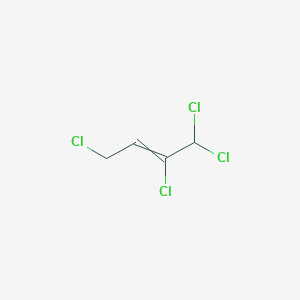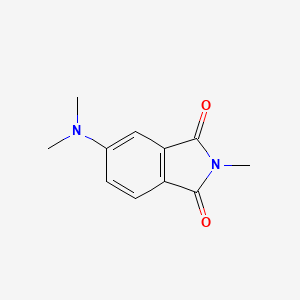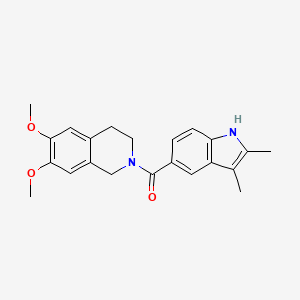
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride is a synthetic organic compound that belongs to the hydantoin class. This compound is characterized by the presence of a morpholinomethyl group, a p-ethoxyphenyl group, and a methyl group attached to the hydantoin core. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride typically involves the following steps:
Formation of the Hydantoin Core: The hydantoin core is synthesized by the reaction of an appropriate amino acid with urea under acidic conditions. This reaction forms the hydantoin ring structure.
Introduction of the p-Ethoxyphenyl Group: The p-ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the hydantoin core with p-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Morpholinomethyl Group: The morpholinomethyl group is added via a Mannich reaction. This involves the reaction of the hydantoin derivative with formaldehyde and morpholine under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the morpholinomethyl group.
Applications De Recherche Scientifique
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in certain cancer cells by activating apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(p-Ethoxyphenyl)-5-methylhydantoin: Lacks the morpholinomethyl group.
3-(Morpholinomethyl)-5-phenylhydantoin: Lacks the p-ethoxy group.
3-(Morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin: Contains a p-methoxy group instead of a p-ethoxy group.
Uniqueness
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of both the morpholinomethyl and p-ethoxyphenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
98402-03-0 |
|---|---|
Formule moléculaire |
C17H24ClN3O4 |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
5-(4-ethoxyphenyl)-5-methyl-3-(morpholin-4-ium-4-ylmethyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-3-24-14-6-4-13(5-7-14)17(2)15(21)20(16(22)18-17)12-19-8-10-23-11-9-19;/h4-7H,3,8-12H2,1-2H3,(H,18,22);1H |
Clé InChI |
VLIAYPBSIKDCQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)


![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)
![(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14163420.png)
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)

![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)



![1-(4-chlorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14163453.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)
